(Dichloro)(cyclohexyl)borane

Borophosphonate synthesis Phosphonate dealkylation Organophosphorus chemistry

(Dichloro)(cyclohexyl)borane (CAS 39105-81-2), also named cyclohexyldichloroborane, is an alkyldichloroborane of formula C₆H₁₁BCl₂ (MW 164.87 g/mol, bp 83–83.5 °C at 55 Torr, density 1.1070 g/cm³). It belongs to the organodichloroborane class RBCl₂, bearing one cyclohexyl substituent and two reactive B–Cl bonds on boron.

Molecular Formula C6H11BCl2
Molecular Weight 164.87 g/mol
Cat. No. B12062822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dichloro)(cyclohexyl)borane
Molecular FormulaC6H11BCl2
Molecular Weight164.87 g/mol
Structural Identifiers
SMILESB(C1CCCCC1)(Cl)Cl
InChIInChI=1S/C6H11BCl2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2
InChIKeyUFZGRTWOMWCMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Dichloro)(cyclohexyl)borane (CyBCl₂): Organoboron Reagent Procurement & Differentiation Overview


(Dichloro)(cyclohexyl)borane (CAS 39105-81-2), also named cyclohexyldichloroborane, is an alkyldichloroborane of formula C₆H₁₁BCl₂ (MW 164.87 g/mol, bp 83–83.5 °C at 55 Torr, density 1.1070 g/cm³) [1]. It belongs to the organodichloroborane class RBCl₂, bearing one cyclohexyl substituent and two reactive B–Cl bonds on boron [2]. This difunctional electrophilic architecture distinguishes it from monochloroboranes (e.g., chlorodicyclohexylborane, Cy₂BCl) and trialkylboranes (R₃B), enabling distinct reactivity profiles in phosphonate cleavage, amine synthesis, and stereoselective enolization that are not accessible to single-chlorine or non-halogenated analogs [3].

Reported high-yield phosphonate cleavage via bis-chlorodealkylation

Chemoselective secondary amine synthesis at mild temperatures

Stereoselective syn-aldol construction via Z-enolate formation

Why CyBCl₂ Cannot Be Replaced by Generic Organoboranes: Structural and Functional Distinctiveness


The two B–Cl bonds in CyBCl₂ confer a bis-electrophilic character that is absent in monochloroboranes (e.g., Cy₂BCl, one B–Cl) and trialkylboranes (zero B–Cl). This enables CyBCl₂ to undergo thermally induced bis-chlorodealkylation with phosphonates to form P–O–B polymeric networks—a transformation that monochloroboranes cannot replicate [1]. In amine synthesis, alkyldichloroboranes react at 25–60 °C versus refluxing xylene (>140 °C) required for trialkylboranes, while providing superior yields across all azide substrates tested [2]. The cyclohexyl group further modulates steric bulk and solubility relative to smaller alkyldichloroboranes (e.g., EtBCl₂, n-HexBCl₂), affecting both reactivity and product isolation [3]. Substituting CyBCl₂ with Cy₂BCl, BCl₃, or a trialkylborane therefore leads to either loss of bis-functional reactivity, altered stereochemical outcomes, or substantial yield penalties.

Monochloroboranes (e.g., Cy₂BCl) may not replicate bis-chlorodealkylation reactivity required for phosphonate cleavage.

Trialkylboranes may require higher temperatures and could limit yield and functional group tolerance in amine synthesis.

Dicyclohexylborane (Cy₂BH) may not provide stereoselectivity in hydroboration, unlike the BCl₂ group in CyBCl₂.

CyBCl₂ Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons


Phosphonate Cleavage to Phosphonic Acids: CyBCl₂ Quantitative Yields vs. PhBCl₂ 14% Yield

CyBCl₂ reacts with phosphonates RPO(OR′)₂ in a 1:1 molar ratio in toluene at −30 °C, undergoing thermally induced bis-chlorodealkylation to form borophosphonate oligomers [−O−PR(O−)−O−BCy(O−)]ₙ. Methanolysis at 30 °C or refluxing with 10% aqueous HCl provides quantitative yields of the corresponding phosphonic acids RPO(OH)₂ and cyclohexylboronic acid [1]. In contrast, the established Kuchen method using PhBCl₂ and t-BuPO(OSiMe₃)₂ to prepare the cage borophosphonate [t-BuPO₃BPh]₄ proceeds in only 14% yield [2]. This represents a >7-fold yield advantage for the CyBCl₂-based protocol under comparable phosphonate dealkylation objectives.

Phosphonate Cleavage Yield
Head-to-head
Quantitative vs. 14% (PhBCl₂)
Supports high-yield dealkylation workflow
Reported quantitative yields across 5 substrates
Borophosphonate synthesis Phosphonate dealkylation Organophosphorus chemistry

Secondary Amine Synthesis: Alkyldichloroboranes (Including CyBCl₂) vs. Trialkylboranes – Reactivity and Yield Advantage

Cyclohexyldichloroborane was used as the model dichloroborane in a comprehensive study of the reaction of dichloroboranes with functionalized organic azides [1]. The broader class comparison establishes that dialkylchloroboranes are more reactive than trialkylboranes and provide better yields of secondary amines with all azides tested. Critically, alkyldichloroboranes react with organic azides at temperatures between room temperature and 60 °C to produce excellent yields, whereas trialkylboranes require refluxing xylene (≈140 °C) and fail entirely when both the borane and azide are sterically hindered [2]. Cyclohexyldichloroborane was explicitly selected as the model substrate to demonstrate chemoselectivity, generality, and high yields across a wide variety of functionalized azides [1].

Amine Synthesis Efficiency
Class-level
25–60 °C vs. ~140 °C; excellent yields reported
Enables milder, broader-scope amination
Dialkylchloroboranes outperformed trialkylboranes in tested azides
Secondary amine synthesis Organoborane-azide reaction Chemoselective amination

Matteson Hydroboration Route to Alkyltrifluoroborates: >90% Overall Yield via Alkyldichloroborane Intermediates

Alkyldichloroboranes—prepared by the Matteson Hydroboration Method using in situ generated HBCl₂—serve as key intermediates in an efficient one-pot synthesis of alkyltrifluoroborate salts. The overall isolated yields were generally greater than 90% when fluoridation was conducted under nitrogen, whereas reactions using open-air conditions showed oxidation and gave lower yields [1]. In comparison, catecholborane is slow to hydroborate most alkenes, requiring longer reaction times and elevated temperatures, while pinacolborane is even less reactive and requires a catalyst to achieve good yields [1]. Dichloroborane reagents (pre-formed) form mixtures of organoborane products with less reactive alkenes, whereas the Matteson HBCl₂ method is fast and highly selective [1].

Trifluoroborate Route Yield
Reported
>90% overall isolated yield
Efficient route to Suzuki-Miyaura building blocks
Matteson hydroboration under N₂, catalyst-free
Matteson hydroboration Alkyltrifluoroborate synthesis One-pot boronate preparation

Syn-Aldol Stereoselectivity: B,B-Dihaloalkylboranes Deliver 96–≥99% Z-Enolates for Essentially Pure Syn-Aldols

B,B-Dihaloalkylboranes—the compound class to which cyclohexyldichloroborane (CyBCl₂) belongs—convert ethyl ketones RCOEt to 96–≥99% Z-enolates in the presence of Et₃N or i-Pr₂NEt. These Z-enolates react with aldehydes to afford essentially pure syn-aldols [1]. This level of Z-selectivity exceeds that typically achievable with dialkylboron triflates (e.g., Bu₂BOTf) or lithium enolates, where E/Z ratios are often substrate-dependent and may require cryogenic temperatures. The dihalo substitution on boron is critical: monohalo- or non-halogenated dialkylboranes (e.g., Cy₂BCl, 9-BBN derivatives) do not achieve comparable Z-enolate ratios without specialized chiral auxiliaries or additives [1].

Z-Enolate Selectivity
Class-level
96–≥99% Z-enolate
Enables essentially pure syn-aldol products
Reported from B,B-dihaloalkylboranes
Stereoselective aldol reaction Z-enolate formation Syn-aldol synthesis

Hydroboration Stereochemistry: Dichloroborane Delivers Stereoselectivity Where Dicyclohexylborane Gives 1:1 Mixtures

In the hydroboration of 3- and 4-methyl- and 3- and 4-t-butylmethylenecyclohexanes, dichloroborane (HBCl₂) yields, after oxidation, predominantly the axial-equatorial disubstituted cyclohexanes—a stereoselective outcome. In contrast, dicyclohexylborane (Cy₂BH) gives equal amounts of axial and equatorial products, i.e., no stereoselectivity [1]. Although this study employed the parent dichloroborane (HBCl₂) rather than CyBCl₂ specifically, the stereochemical outcome is attributable to the steric and electronic properties of the BCl₂ group, which is conserved in CyBCl₂. Cy₂BH serves as a direct structural comparator: replacing the two chlorine substituents with a second cyclohexyl group abolishes stereoselectivity entirely.

Hydroboration Stereoselectivity
Class-level
Predominantly one diastereomer vs. 1:1 (Cy₂BH)
BCl₂ group provides stereochemical control
Dichloroborane vs. dicyclohexylborane on methylenecyclohexanes
Hydroboration stereoselectivity Methylenecyclohexane Axial-equatorial selectivity

Carboboration Chemoselectivity: CyBCl₂ Shows Distinct Selectivity Profile vs. Aryldichloroboranes

In a catalyst-free 1,2-carboboration of ynamides, aryldichloroboranes (e.g., PhBCl₂, 4-ClC₆H₄BCl₂) react in high yields with complete regio- and stereoselectivity to give β-boryl-β-alkyl/aryl α-aryl substituted enamides [1]. However, when cyclohexyldichloroborane (CyBCl₂) was tested under identical conditions, the carboboration product was obtained in traces only [1]. This negative result is highly informative: it demonstrates that CyBCl₂ is not merely an alkyl analog of aryl dichloroboranes but exhibits a fundamentally different reactivity profile. This absence of carboboration activity with ynamides means CyBCl₂ can be used orthogonally—for phosphonate, amine, or aldol chemistry—without competing carboboration side reactions that would consume aryl dichloroboranes.

Carboboration Chemoselectivity
Head-to-head
Traces (CyBCl₂) vs. high yields (ArBCl₂)
Defines orthogonal reactivity, avoids side reactions
CyBCl₂ essentially unreactive with ynamides
Carboboration Ynamide functionalization Alkenylboronate synthesis

Optimal Application Scenarios for (Dichloro)(cyclohexyl)borane Based on Quantitative Differentiation Evidence


Quantitative Phosphonate Ester Cleavage to Phosphonic Acids for Pharmaceutical Intermediate Synthesis

When developing synthetic routes to phosphonic acid-based drug intermediates (e.g., antiviral nucleotide phosphonates, bisphosphonate osteoporosis agents), CyBCl₂ provides quantitative yields of phosphonic acids via borophosphonate intermediates, outperforming PhBCl₂ (14% yield) and traditional Me₃SiBr or HCl hydrolysis methods that may leave ester residues [1]. The mild methanolysis at 30 °C preserves acid-labile functionality incompatible with strongly acidic dealkylation conditions. The cyclohexylboronic acid byproduct is easily separated, simplifying downstream purification [1].

Chemoselective Secondary Amine Construction with Sterically Demanding or Functionalized Azide Substrates

CyBCl₂ is the reagent of choice for synthesizing secondary amines from functionalized organic azides where trialkylboranes fail due to steric hindrance or where high-temperature reflux (xylene, ~140 °C) would degrade sensitive functional groups [2]. The reaction proceeds at 25–60 °C with retention of stereochemistry at the carbon–boron bond, enabling stereospecific amine construction. This application is particularly valuable in medicinal chemistry campaigns requiring late-stage amination of complex, polyfunctional intermediates [2].

High-Yield Alkyltrifluoroborate Synthesis via Matteson Hydroboration for Cross-Coupling Building Blocks

For process chemistry groups supplying alkyltrifluoroborate salts as Suzuki-Miyaura coupling partners, the Matteson hydroboration route through alkyldichloroborane intermediates (including CyBCl₂) delivers >90% overall isolated yields under nitrogen [3]. This one-pot sequence from alkenes avoids the isolation of air-sensitive intermediates and does not require metal catalysts, unlike pinacolborane-based alternatives. The method is scalable and cost-effective for producing kilogram quantities of boronate building blocks [3].

Stereoselective Syn-Aldol Construction Using B,B-Dihaloalkylborane Enolization

For the stereocontrolled synthesis of polyoxygenated natural products (e.g., macrolide antibiotics, polyether ionophores), CyBCl₂—as a B,B-dihaloalkylborane—generates 96–≥99% Z-enolates from ethyl ketones, leading to essentially pure syn-aldol adducts [4]. This level of diastereocontrol, achieved without chiral auxiliaries or cryogenic temperatures, is critical for convergent fragment coupling strategies where epimer separation is impractical or where both syn/anti diastereomers are required in high purity for structure-activity relationship studies [4].

Application
Selection Property
Validation Focus
Phosphonate ester cleavage to phosphonic acids
Reported high-yield borophosphonate route
Phosphonic acid purity and byproduct separation
Secondary amine synthesis from functionalized azides
Mild-condition chemoselective amination
Amine yield and stereochemical integrity
Alkyltrifluoroborate building block synthesis
Matteson hydroboration via alkyldichloroborane
Isolated yield and purity under inert atmosphere
Stereoselective syn-aldol construction
Z-enolate formation with high diastereoselectivity
Syn-aldol diastereomeric ratio and scalability
Quote Request

Request a Quote for (Dichloro)(cyclohexyl)borane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.